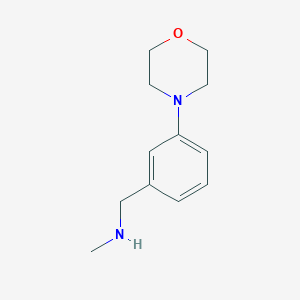

N-Methyl-N-(3-morpholin-4-ylbenzyl)amine

Description

Contextualizing Morpholine (B109124) and Benzylamine (B48309) Scaffolds in Contemporary Chemical Research

The morpholine ring and the benzylamine framework are independently recognized as "privileged structures" in medicinal chemistry and organic synthesis. nih.gov Morpholine, a heterocyclic compound containing both an amine and an ether functional group, is prized for its favorable physicochemical properties. acs.orgthieme-connect.com Its incorporation into drug candidates can enhance aqueous solubility, metabolic stability, and bioavailability. thieme-connect.com The morpholine moiety is a key component in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. acs.orgthieme-connect.com Its utility also extends to agrochemicals, where morpholine derivatives act as fungicides, and in industrial applications as corrosion inhibitors. nih.govacs.org

Similarly, the benzylamine scaffold is a fundamental building block in the synthesis of a wide array of biologically active compounds and pharmaceuticals. prepchem.com Benzylamine derivatives have been investigated for their potential as antimycobacterial agents, and they form the core of several drugs with diverse therapeutic actions. acs.orgnih.gov The benzyl (B1604629) group can serve as a protecting group in organic synthesis, and its derivatives are crucial intermediates in the preparation of more complex molecules. nih.gov The combination of these two scaffolds in a single molecule, as seen in N-Methyl-N-(3-morpholin-4-ylbenzyl)amine, presents an intriguing subject for chemical exploration.

Rationale for Comprehensive Investigation of this compound

The decision to conduct a thorough investigation of this compound is rooted in the synergistic potential of its constituent parts. The morpholine ring is known to improve the pharmacokinetic properties of a molecule, while the benzylamine core provides a versatile platform for structural modification. nih.govnih.gov The specific meta-substitution pattern on the benzyl ring is a key structural feature that influences the spatial arrangement of the morpholino and methylamino groups, which can in turn affect the molecule's interaction with biological targets.

The presence of both a tertiary amine within the morpholine ring and a secondary amine in the N-methylbenzylamine portion of the molecule offers multiple sites for potential interactions, such as hydrogen bonding and salt bridge formation. This dual functionality suggests that the compound could be a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. A detailed study of its synthesis, characterization, and reactivity is therefore warranted to fully understand its chemical behavior and unlock its potential.

Scope and Research Trajectories for this compound Studies

The primary scope of research into this compound should initially focus on establishing efficient and scalable synthetic routes. A common and practical approach for the synthesis of such compounds is through reductive amination. masterorganicchemistry.comlibretexts.org This would likely involve the reaction of 3-morpholinobenzaldehyde (B1352361) with methylamine (B109427) in the presence of a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). masterorganicchemistry.com Another potential synthetic pathway is the N-alkylation of N-methylbenzylamine with a suitable 3-(halomethyl)phenylmorpholine derivative. researchgate.net

Future research trajectories could explore the derivatization of the secondary amine to create a library of related compounds. These derivatives could then be screened for various biological activities, given the established pharmacological importance of both morpholine and benzylamine scaffolds. nih.govresearchgate.net For instance, compounds containing these motifs have shown promise in the development of treatments for central nervous system disorders and as anticancer agents. acs.orgnih.gov Furthermore, the unique electronic and structural properties of this compound could be investigated for applications in catalysis or as a ligand in coordination chemistry. A thorough characterization of the compound's spectral and physical properties will be fundamental to all future studies.

Chemical Compound Data

Below are data tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3-morpholin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-13-10-11-3-2-4-12(9-11)14-5-7-15-8-6-14/h2-4,9,13H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXQVDADIRIPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428183 | |

| Record name | N-Methyl-1-[3-(morpholin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-83-7 | |

| Record name | N-Methyl-3-(4-morpholinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[3-(morpholin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for N Methyl N 3 Morpholin 4 Ylbenzyl Amine

Retrosynthetic Analysis of N-Methyl-N-(3-morpholin-4-ylbenzyl)amine

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available or easily accessible starting materials. The primary disconnections involve the two C-N bonds of the tertiary amine and the C-N bond of the morpholine (B109124) ring.

Disconnection A (C-N bond of the tertiary amine): The bond between the benzylic carbon and the nitrogen atom can be disconnected, suggesting a precursor like 3-morpholin-4-ylbenzyl halide and methylamine (B109427), or 3-morpholinobenzaldehyde (B1352361) and methylamine for a reductive amination pathway.

Disconnection B (N-methyl bond): Cleavage of the N-methyl bond points to a secondary amine precursor, N-(3-morpholin-4-ylbenzyl)amine, which could be methylated in a subsequent step.

Disconnection C (Morpholine C-N bond): The bond between the aromatic ring and the morpholine nitrogen can be broken, leading to precursors such as 3-(methylaminomethyl)aniline and a suitable bis(2-haloethyl)ether derivative.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Established Synthetic Routes for Related Tertiary Benzylamines and Morpholine Derivatives

The synthesis of compounds structurally related to this compound is well-documented, providing a solid foundation for its preparation.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of this compound. organic-chemistry.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.org For the target molecule, two primary reductive amination pathways can be envisioned:

Reaction of 3-morpholinobenzaldehyde with methylamine: In this approach, the intermediate imine formed between 3-morpholinobenzaldehyde and methylamine is reduced in situ to yield the final product.

Reaction of 3-(methylamino)benzaldehyde (B1622705) with morpholine: Alternatively, the reaction between 3-(methylamino)benzaldehyde and morpholine would also lead to the desired tertiary amine.

A variety of reducing agents can be employed for reductive amination, each with its own advantages. arkat-usa.org Sodium borohydride (B1222165) (NaBH₄), often in the presence of an acid, and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices. organic-chemistry.orgarkat-usa.org In some cases, issues such as the reduction of other functional groups or over-alkylation can occur. researchgate.net For instance, studies on the reductive amination of 3-nitrobenzaldehyde (B41214) with methylamine using sodium borohydride have shown partial reduction of the nitro group. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Potential Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), often with acetic acid | Readily available, inexpensive | Can reduce other functional groups |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, acetic acid | Mild, selective for imines | More expensive than NaBH₄ |

| α-picoline-borane | Methanol, water, or neat | Effective in various solvents | May require acid catalyst |

| Decaborane (B₁₀H₁₄) with Pd/C | Methanol | Can be used for one-pot reduction of nitro groups and reductive amination | Specialized reagent |

The formation of the benzylic C-N bond can also be achieved through nucleophilic substitution reactions. nsf.gov This strategy involves the reaction of a benzyl (B1604629) halide with an appropriate amine. Two main variations are possible for the synthesis of this compound:

Reaction of 3-morpholin-4-ylbenzyl halide with methylamine: Here, the benzyl halide acts as the electrophile and methylamine as the nucleophile.

Reaction of 3-(methylaminomethyl)benzyl halide with morpholine: In this variation, the roles are reversed, with morpholine serving as the nucleophile.

These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.com The choice of the halogen (bromide or chloride) on the benzyl halide can influence the reaction rate.

The direct alkylation of morpholine is a common method for the synthesis of N-substituted morpholine derivatives. researchgate.net In the context of synthesizing this compound, this would involve the reaction of morpholine with a pre-formed 3-(methylaminomethyl)benzyl halide. This approach is a specific example of the nucleophilic substitution strategy described in the previous section. The alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. researchgate.net

The reaction of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-chloroethyl ester 5-methyl ester with N-methylbenzylamine in refluxing toluene (B28343) is an example of such an alkylation to form a tertiary amine. prepchem.com Similarly, the synthesis of 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine involves the N-alkylation of 4-((1H-benzimidazol-2-yl)methyl)morpholine with benzyl chloride in the presence of potassium carbonate. mdpi.com

Novel Synthetic Pathway Development for this compound

The development of novel synthetic pathways often focuses on improving efficiency, selectivity, and sustainability. For this compound, this could involve the late-stage introduction of the methyl group using modern catalytic methods.

Catalytic N-methylation of a secondary amine precursor, N-(3-morpholin-4-ylbenzyl)amine, represents an efficient and atom-economical approach to the final product. Traditional methylation methods often use stoichiometric amounts of hazardous reagents like methyl halides or dimethyl sulfate (B86663). nih.gov Modern catalytic systems offer milder and more environmentally friendly alternatives. nih.govnih.gov

Various C1 sources can be utilized for catalytic methylation, including:

Methanol: N-methylation of amines using methanol has been achieved with various catalysts, including nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes. nih.gov A CuO–NiO/γ–Al₂O₃ catalyst has also been shown to be effective for the N-methylation of morpholine with methanol. researchgate.net

Formic Acid: Formic acid can serve as both a C1 source and a reducing agent in the Eschweiler-Clarke reaction, a classic method for amine methylation. More recently, copper-catalyzed reductive methylation of amines with formic acid and a silane (B1218182) reductant has been developed.

Carbon Dioxide (CO₂): The use of CO₂ as a renewable C1 source for N-methylation is a growing area of research, often employing catalytic hydrogenation conditions. nih.gov

Table 2: Selected Catalytic Systems for N-Methylation of Amines

| C1 Source | Catalyst System | Reaction Conditions | Reference |

| Methanol | Nitrile-modified NHC-Ir(III) complexes | Solvent-free, elevated temperature | nih.gov |

| Methanol | CuO–NiO/γ–Al₂O₃ | Gas-solid phase, fixed-bed reactor | researchgate.net |

| Dimethyl Carbonate | No catalyst required | Autoclave, elevated temperature and pressure | google.com |

| Formaldehyde (B43269) | Various reducing agents (e.g., NaBH₄, H₂) | Reductive amination conditions | nih.gov |

Stereoselective Synthesis of this compound Enantiomers

The target compound, this compound, possesses a stereocenter at the benzylic carbon if that carbon is substituted with a group other than hydrogen. Assuming the structure refers to the primary benzylamine (B48309) scaffold, stereoselectivity is not a factor. However, for alpha-substituted analogues, the generation of single enantiomers would be a critical objective.

Stereoselective synthesis of chiral amines is a well-developed field. libretexts.org One common approach is the asymmetric reductive amination of a suitable prochiral ketone, such as 3-morpholinoacetophenone. This can be achieved using a chiral catalyst or a chiral auxiliary. For instance, a transition-metal catalyst (like Iridium or Rhodium) complexed with a chiral ligand can facilitate the hydrogenation of the intermediate imine with high enantioselectivity. Alternatively, biocatalysis, employing enzymes such as transaminases, has emerged as a powerful tool for the synthesis of chiral benzylamines from corresponding ketones with excellent optical purity under mild conditions. researchgate.net

Another strategy involves the nucleophilic substitution of an enantioenriched tertiary benzylic amine. This method proceeds via an in-situ activation, for example with benzyne, followed by substitution with a nucleophile, often with high retention of enantiopurity. acs.org While complex, this route offers a pathway to structurally diverse chiral benzylic compounds.

Application of Cross-Coupling Reactions in Benzyl-Morpholine Fragment Assembly

The formation of the C-N bond between the benzyl ring and the morpholine nitrogen is a prime candidate for a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination . nih.govwikipedia.org This reaction is one of the most powerful methods for constructing aryl-amine bonds. libretexts.org

A plausible synthetic sequence would involve:

Starting with a di-halogenated benzene (B151609) derivative, such as 1-bromo-3-(bromomethyl)benzene.

The first step would be a selective Buchwald-Hartwig amination to couple morpholine with the aryl bromide. This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃) in a non-polar aprotic solvent like toluene or dioxane. nih.govwikipedia.orgnih.gov

The resulting intermediate, 4-(3-(bromomethyl)phenyl)morpholine, can then be reacted with methylamine to displace the benzylic bromide, yielding the final product.

This approach allows for the modular and efficient assembly of the benzyl-morpholine core. The conditions for the Buchwald-Hartwig amination can be optimized by screening various ligands, bases, and solvents to maximize the yield and minimize side reactions. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of any synthetic route is crucial for its viability, particularly for potential industrial scale-up. Key parameters include solvent, catalyst system, temperature, and pressure. A common synthetic approach would be the reductive amination of 3-morpholinobenzaldehyde with methylamine. libretexts.orgmasterorganicchemistry.com

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence reaction rates, yields, and selectivity by affecting reactant solubility, catalyst stability, and transition state energies.

For a Buchwald-Hartwig amination to form the benzyl-morpholine bond, non-polar aprotic solvents are generally preferred.

Toluene is a common choice, offering a good balance of solubility for organic substrates and a sufficiently high boiling point.

Dioxane and THF are also frequently used.

The selection can impact catalyst performance and the strength of the base required. nih.gov

For reductive amination , the solvent must be compatible with both the imine formation and the reducing agent.

Methanol (MeOH) is often used as it is a good solvent for the amine and aldehyde and is compatible with hydride reducing agents. organic-chemistry.org

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also effective, particularly when using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).

Table 1: Illustrative Solvent Screening for Reductive Amination of 3-Morpholinobenzaldehyde

| Entry | Solvent | Reducing Agent | Temperature (°C) | Conversion (%) |

| 1 | Methanol | NaBH₄ | 25 | 85 |

| 2 | Dichloromethane | NaBH(OAc)₃ | 25 | 92 |

| 3 | Tetrahydrofuran | NaBH₃CN | 25 | 88 |

| 4 | Toluene | H₂ (Pd/C) | 50 | 95 |

Note: This table is illustrative, based on general principles of reductive amination, and does not represent actual experimental data for the target compound.

Catalyst Selection and Loading in this compound Formation

Catalyst choice is paramount for both efficiency and cost-effectiveness.

In a Buchwald-Hartwig amination pathway, the catalyst system consists of a palladium precursor and a phosphine ligand.

Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common. Air-stable precatalysts featuring biaryl phosphine ligands are also widely used to improve reproducibility. rsc.org

Ligands: Sterically hindered biaryl phosphine ligands like XPhos, SPhos, and RuPhos are highly effective for C-N coupling. The choice of ligand is critical and often substrate-dependent.

Catalyst Loading: Typically ranges from 0.5 to 2 mol%. Lowering catalyst loading is a key goal in process optimization to reduce costs.

For a catalytic hydrogenation step in a reductive amination pathway:

Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are standard heterogeneous catalysts.

Catalyst Loading: Usually between 5-10% by weight relative to the substrate. The catalyst can often be filtered and reused, which is advantageous for industrial processes.

Table 2: Representative Catalyst System Optimization for Buchwald-Hartwig Coupling

| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | 65 |

| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | 91 |

| 4 | XPhos-Pd-G3 (1) | - | NaOt-Bu | 95 |

Note: This table is illustrative, based on general principles of Buchwald-Hartwig amination, and does not represent actual experimental data for the target compound.

Temperature and Pressure Control in Industrial Scale-Up Considerations

Translating a laboratory synthesis to an industrial scale requires careful management of reaction temperature and pressure to ensure safety, efficiency, and product quality.

Temperature: Most reductive aminations and Buchwald-Hartwig couplings are performed at temperatures ranging from room temperature to the boiling point of the solvent (e.g., 80-110 °C for toluene or dioxane). google.com Exothermic events, such as quenching a reaction, must be carefully controlled on a large scale through gradual addition and efficient reactor cooling. For the N-methylation of morpholine, temperatures can range from 80-100°C for methods using formaldehyde/formic acid to higher temperatures (150-250°C) for other industrial methods. google.com

Pressure: While many laboratory-scale syntheses are run at atmospheric pressure, industrial hydrogenations for reductive amination are often performed under elevated hydrogen pressure (e.g., 50-100 psi). This increases the rate of reaction and allows for lower operating temperatures. However, it also requires specialized high-pressure reactors. Some older methods for synthesizing N-alkylated morpholines operate under very high pressures, but modern processes aim to use milder conditions. google.com

Derivatization Strategies and Analogue Synthesis of N Methyl N 3 Morpholin 4 Ylbenzyl Amine

Modification of the Morpholine (B109124) Ring System in N-Methyl-N-(3-morpholin-4-ylbenzyl)amine Analogues

The morpholine ring, a common heterocycle in pharmaceuticals, can be readily modified to modulate the physicochemical properties of the parent compound. These modifications can influence solubility, metabolic stability, and target engagement.

Introduction of Substituents on the Morpholine Ring

The introduction of substituents on the carbon atoms of the morpholine ring is a key strategy to explore the steric and electronic requirements of the binding pocket of a biological target. The synthesis of C-substituted morpholines can be achieved through various synthetic routes. For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, involving a palladium-catalyzed carboamination reaction as the key step. nih.gov This method allows for the generation of single stereoisomers with high diastereoselectivity. nih.gov Another approach involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines, including 2,5- and 2,6-disubstituted as well as 2,3,5- and 2,5,6-trisubstituted derivatives. rsc.org

A study on the synthesis of cis-3,5-disubstituted morpholine derivatives utilized the electrophile-induced ring closure of 1-tert-butyl-2-(allyloxymethyl)aziridine to yield cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which can be further functionalized. nih.gov Additionally, multicomponent reactions, such as the Ugi-tetrazole reaction, have been employed for the de novo assembly of highly substituted morpholines. acs.org

Table 1: Examples of Substituted Morpholine Ring Analogues

| Substitution Pattern | Synthetic Method | Key Features | Reference(s) |

| cis-3,5-Disubstituted | Pd-catalyzed carboamination of O-allyl ethanolamines | High diastereoselectivity, access to enantiopure compounds | nih.gov |

| 2,5- and 2,6-Disubstituted | Rh-catalyzed cyclization of nitrogen-tethered allenols | High yields and diastereoselectivities | rsc.org |

| cis-3,5-Di(bromomethyl) | Electrophile-induced ring closure of aziridines | Diastereoselective synthesis | nih.gov |

| 3,3-Disubstituted | Multicomponent Ugi-tetrazole reaction | Rapid and diverse assembly | acs.org |

Heteroatom Replacement within the Morpholine Core

Replacing the oxygen atom of the morpholine ring with other heteroatoms, such as sulfur (to form thiomorpholine) or a substituted nitrogen (to form piperazine), can significantly alter the compound's properties. Thiomorpholine (B91149) and piperazine (B1678402) analogues often exhibit different biological activities and pharmacokinetic profiles compared to their morpholine counterparts. jchemrev.comnih.gov

The synthesis of thiomorpholine and piperazine derivatives can be achieved through methods analogous to morpholine synthesis, often starting from appropriate precursors. For example, a series of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized, highlighting the interchangeability of these heterocyclic moieties. nih.gov Gold-catalyzed cyclization reactions of alkynylamines have also been employed for the efficient construction of both morpholine and piperazine derivatives. rsc.org In a comparative study, the replacement of a morpholine fragment with a piperidine (B6355638) or N-substituted piperazine fragment in 2-(benzimidazol-2-yl)-3-arylquinoxalines led to significant changes in cytotoxic activity, demonstrating the impact of heteroatom substitution. nih.gov

Table 2: Heteroatom-Replaced Analogues of the Morpholine Ring

| Analogue | Key Heteroatom(s) | Synthetic Approach | Impact on Properties | Reference(s) |

| Thiomorpholine | Sulfur | Coupling of brominated intermediates with thiomorpholine | Altered biological activity, potential for different target interactions | jchemrev.comnih.gov |

| Piperazine | Nitrogen | Coupling of brominated intermediates with N-substituted piperazines | Significant changes in bioactivity, modulation of physicochemical properties | nih.govnih.gov |

Structural Diversification of the Benzyl (B1604629) Moiety in this compound Derivatives

The benzyl moiety provides a large surface for modification, allowing for the fine-tuning of electronic properties and the introduction of additional interaction points with biological targets.

Aromatic Ring Substitutions and Electronic Effects

The introduction of various substituents onto the benzene (B151609) ring can modulate the electronic nature of the molecule, which can influence binding affinity and metabolic stability. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) can be introduced using standard aromatic substitution reactions.

The electronic effects of substituents on the phenyl ring of related N-benzylpiperazine derivatives have been shown to influence their physicochemical properties, such as their molar absorption coefficients. mdpi.com Studies on phenylazopyrazole photoswitches have also demonstrated that substituents on the aromatic rings significantly affect the absorption properties of the compounds. beilstein-journals.org In the context of benzanthrone (B145504) derivatives, the introduction of an electron-withdrawing nitro group on the aromatic system facilitates nucleophilic substitution and alters the photophysical properties of the molecules. mdpi.com The electronegativity of substituents has been shown to affect the inversion barriers of ammonia (B1221849) derivatives, a principle that can be extended to the nitrogen of the benzylamine (B48309) linker. researchgate.net

Table 3: Examples of Aromatic Ring Substitutions and Their Potential Electronic Effects

| Substituent | Position on Benzyl Ring | Expected Electronic Effect | Potential Impact on Activity | Reference Concept |

| Methoxy (-OCH3) | 2, 4, 5, or 6 | Electron-donating | May enhance binding through hydrogen bonding or alter metabolic pathways | mdpi.com |

| Chloro (-Cl) | 2, 4, 5, or 6 | Electron-withdrawing, Halogen bonding potential | Can improve metabolic stability and membrane permeability | beilstein-journals.org |

| Nitro (-NO2) | 2, 4, 5, or 6 | Strong electron-withdrawing | May influence binding affinity and introduce new interactions | mdpi.com |

| Trifluoromethyl (-CF3) | 2, 4, 5, or 6 | Strong electron-withdrawing | Can enhance metabolic stability and lipophilicity | mdpi.com |

Positional Isomerism of the Morpholine-Benzyl Connection

For example, the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives often starts with substituted anilines and benzaldehydes, showcasing the accessibility of different substitution patterns. mdpi.com The synthesis of 4-amino-N-alkylbenzylamine has been reported through a multi-step process involving acetylation, nitration, deacetylation, and reduction, which could be adapted for the synthesis of different positional isomers. google.com

A comparative study of positional isomers of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates would be necessary to fully elucidate the impact of the morpholine-benzyl connection on the biological activity of this compound analogues.

Investigation of Linker Modifications in this compound Scaffolds

The N-methyl-N-benzylamine linker is a crucial component that can be modified to alter the flexibility, polarity, and hydrogen-bonding capacity of the molecule. Common modifications include N-alkylation and N-acylation.

The synthesis of N-methylamines can be challenging due to the potential for over-methylation. semanticscholar.org One approach to synthesize N-methylamides and amines involves the use of a 4-(alkylamino)benzyl-N-methylamine protecting group, which can be efficiently removed under acidic conditions. semanticscholar.org The synthesis of N-methylbenzylamine itself can be achieved through the reduction of N-benzylidenemethylamine. chemicalbook.com

N-acylation of the benzylamine nitrogen introduces an amide bond, which can act as a hydrogen bond donor and acceptor, potentially leading to new interactions with a biological target. The synthesis of N-benzyl-N'-acylureas has been reported through the reaction of dibenzoylhydrazine carboxamide with various benzylamines. reading.ac.uk Additionally, the effects of N-substituents on the functional activities of naltrindole (B39905) derivatives have been investigated through the synthesis of sulfonamide derivatives, highlighting the importance of the linker in modulating biological response. researchgate.net

Table 4: Examples of Linker Modifications

| Modification | Synthetic Approach | Potential Impact | Reference Concept |

| N-Alkylation (e.g., N-ethyl) | Reductive amination with corresponding aldehyde | Altered basicity and lipophilicity | semanticscholar.org |

| N-Acylation (e.g., N-acetyl) | Reaction with acyl chloride or anhydride | Introduction of hydrogen bonding capabilities, altered polarity | reading.ac.uk |

| N-Sulfonylation | Reaction with sulfonyl chloride | Introduction of a sulfonamide group, potential for new interactions | researchgate.net |

Impact of Derivatization on Chemical Reactivity and Stability Profiles

The stability of the molecule is influenced by the reactivity of its individual moieties. The tertiary amine and the morpholine ring are common sites for metabolic attack, while the aromatic ring offers a template for substitution-based derivatization that can modulate these properties.

Reactivity of the Morpholine Moiety

The morpholine ring, while generally stable, is susceptible to specific biochemical transformations. Studies on the biodegradation of morpholine by microorganisms, such as those from the Mycobacterium genus, reveal that a primary degradation pathway involves enzymatic oxidation. nih.govethz.chnih.gov This process is often initiated by a cytochrome P-450 monooxygenase, which catalyzes the cleavage of a C-N bond within the ring. nih.govnih.govresearchgate.net This ring-opening event leads to the formation of intermediates like 2-(2-aminoethoxy)acetate (B1259841) and subsequently glycolate. nih.gov This metabolic vulnerability suggests that the morpholine ring in this compound could be a site for oxidative degradation in vivo.

Furthermore, the secondary amine nature of a parent morpholine ring makes it susceptible to nitrosation under certain conditions, which can form N-nitrosomorpholine, a well-characterized carcinogen. ethz.ch While the morpholine nitrogen in the target compound is tertiary (part of the phenyl attachment), this highlights a potential area of chemical reactivity for related analogues that might feature a free N-H group on the morpholine ring.

Reactivity of the N-Methyl-N-benzylamine Core

The N-methyl-N-benzylamine structure is a key determinant of the compound's metabolic stability. Tertiary benzylic amines are known substrates for hepatic microsomal enzymes. Research on analogous compounds, such as N-benzyl-N-methylaniline, indicates that N-dealkylation (either demethylation or debenzylation) is a major metabolic reaction. nih.gov This process proceeds through a carbinolamine intermediate which, if unstable, can break down to yield a secondary amine and the corresponding aldehyde. nih.gov Aromatic hydroxylation, typically at the para-position of the phenyl ring, is another common metabolic pathway observed for these types of compounds. nih.gov

The N-methyl group itself plays a complex role in the molecule's stability. While N-methylation can sometimes sterically shield adjacent functional groups from enzymatic hydrolysis nih.gov, it can also render the compound more susceptible to metabolism. In a study of urea-based Kv7 channel openers, methylation of a secondary benzylamine to form a tertiary amine analogous to the core of the target compound resulted in a significant decrease in metabolic stability in human liver microsomes. acs.org

The following table illustrates the impact of N-methylation on the metabolic stability of a related benzylamine analogue.

Table 1: Impact of N-Methylation on Metabolic Stability of a Benzylamine Analogue

This table compares the in vitro intrinsic clearance (CLint) in human liver microsomes for a secondary benzylamine compound versus its N-methylated tertiary amine derivative. Higher CLint values indicate lower metabolic stability.

| Compound | Structure Modification | Metabolic Stability (CLint in μL/min/mg) | Reference |

|---|---|---|---|

| Parent Benzylamine (Secondary Amine) | -NH-CH₂-Ph | 33 | acs.org |

| N-Methylated Analogue (Tertiary Amine) | -N(CH₃)-CH₂-Ph | 106 | acs.org |

Impact of Aromatic Ring Substitution

Derivatization via substitution on the phenyl ring is a primary strategy for modifying the properties of benzylamine compounds. Introducing electron-withdrawing or electron-donating groups, or sterically bulky substituents, can influence the molecule's electronic distribution and conformation, thereby affecting its reactivity and interaction with metabolic enzymes.

For instance, introducing small, sterically shielding substituents near a metabolically labile site is a recognized strategy to improve stability. Studies on Nα-aroyl-N-aryl-phenylalanine amides demonstrated that adding a fluoro or methyl substituent adjacent to an amide bond could significantly increase metabolic stability in microsomal suspensions by hindering enzymatic access. nih.gov This principle suggests that strategic substitution on the benzyl ring of this compound could protect against the aforementioned aromatic hydroxylation or influence the stability of the benzylic position.

The following table shows how such substitutions can enhance stability against metabolic degradation.

Table 2: Effect of Steric Shielding on Microsomal Stability of Phenylalanine Amide Analogues

This table shows the percentage of compound remaining after incubation with human and murine microsomal suspensions for 40 minutes. Higher percentages indicate greater stability.

| Compound Analogue | Substitution | % Remaining (Human Microsomes) | % Remaining (Murine Microsomes) | Reference |

|---|---|---|---|---|

| Unshielded Derivative | Unsubstituted | ~5% | ~2% | nih.gov |

| Shielded Derivative | 6-Fluoro substituent | ~55% | ~20% | nih.gov |

| Shielded Derivative | 6-Methyl substituent | ~90% | ~75% | nih.gov |

Computational and Theoretical Chemistry Studies of N Methyl N 3 Morpholin 4 Ylbenzyl Amine

Quantum Chemical Investigations of N-Methyl-N-(3-morpholin-4-ylbenzyl)amine

Quantum chemical investigations provide profound insights into the molecular-level properties of this compound. These computational methods are essential for understanding the molecule's electronic characteristics and reactivity.

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and stability of molecules. For morpholine (B109124) derivatives, DFT has been employed to study the structure and relative stability of various isomers. researchgate.net DFT calculations, often using a basis set such as B3LYP/6-311++g(2d,p), can determine optimized geometries, bond lengths, bond angles, and vibrational frequencies. researchgate.net

The electronic structure of this compound is characterized by the interplay of the electron-donating morpholine ring, the aromatic phenyl group, and the central secondary amine. The nitrogen atom of the morpholine ring and the secondary amine are key sites for electronic interactions.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Benzyl-Morpholine Moiety

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-N (morpholine) | ~1.46 Å |

| C-O (morpholine) | ~1.43 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-N (benzylic) | ~1.47 Å | |

| Bond Angle | C-N-C (morpholine) | ~109° |

| C-O-C (morpholine) | ~111° |

Note: These values are illustrative and based on typical geometries of similar molecular fragments.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP surface would be expected to show a region of high negative potential around the oxygen atom of the morpholine ring and the nitrogen atoms, making them potential sites for hydrogen bonding and other intermolecular interactions. The aromatic ring would exhibit a region of negative potential above and below the plane of the ring due to the delocalized π-electrons. In contrast, the hydrogen atoms attached to carbon and nitrogen would represent areas of positive potential.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In a molecule like this compound, the HOMO is likely to be localized on the electron-rich morpholine and phenyl moieties. nih.gov The LUMO, conversely, would be expected to be distributed over the aromatic ring and the benzylic carbon. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Associated with the morpholine and phenyl groups |

| LUMO | -1.0 | Associated with the benzyl (B1604629) and phenyl groups |

| HOMO-LUMO Gap | 5.5 | Indicates moderate chemical reactivity |

Note: These energy values are hypothetical and serve to illustrate the concept.

Conformational Analysis and Dynamics of this compound

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Potential Energy Surface Mapping and Stable Conformations

The morpholine ring in related structures typically adopts a stable chair conformation. nih.gov For this compound, the conformational flexibility would primarily arise from the rotation around the C-N bonds connecting the benzyl group to the morpholine ring and the methyl group.

A potential energy surface map would reveal the low-energy conformations. It is expected that the most stable conformation would seek to minimize steric hindrance between the bulky benzyl and morpholine groups. The orientation of the phenyl ring relative to the morpholine ring is a key conformational parameter. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Reaction Mechanism Elucidation for this compound Transformations

Theoretical studies on related benzylamine (B48309) derivatives offer significant clues into the potential degradation pathways of this compound. A major degradation route for benzylamine compounds, particularly in biological or oxidative environments, is N-dealkylation. nih.gov This process typically begins with the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. nih.gov This intermediate then spontaneously decomposes into a dealkylated amine and a corresponding aldehyde. nih.gov

For this compound, two primary N-dealkylation pathways are plausible: N-demethylation and N-debenzylation. Computational studies on benzyltrimethyl ammonium (B1175870) (BTMA⁺), a related quaternary ammonium compound, have shown that the benzyl SN2 pathway is the dominant degradation route over the methyl SN2 pathway due to a lower activation energy barrier. researchgate.net This suggests that N-debenzylation may be a more favorable degradation pathway for this compound as well.

Studies on the degradation of benzylamines during chlorination have identified the formation of imines through the elimination of hydrochloric acid, which then hydrolyze to form an aldehyde and a lower-order amine. rsc.org For N-methylbenzylamine, this can lead to the formation of formaldehyde (B43269) and benzylamine, or benzaldehyde (B42025) and monomethylamine. rsc.org

A density functional theory (DFT) study on the metabolic oxidation of a similar compound, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, by Cytochrome P450 3A4 (CYP3A4) provides further mechanistic insights. The study investigated two main pathways initiated by the approach of the substrate to the oxyferryl active site of the enzyme. nih.gov The enzymatic mechanism starting from a sigma-complex involves a proton shuttle intermediate, which can then lead to the formation of an alcohol or a ketone. nih.gov A parallel pathway involves a 1,2-hydride shift, leading directly to a ketone product. nih.gov Molecular dynamics simulations within the full CYP3A4 enzyme environment suggested that the pathway leading to the alcohol metabolite is energetically favored. nih.gov

The oxidation of tertiary amines like this compound can proceed through several mechanisms. Quantum chemical calculations have been used to develop predictive methods for N-oxidation by hydrogen peroxide. nih.gov These methods indicate that N,N-dimethylbenzylamine is oxidized faster than N-methylmorpholine, suggesting that the N-benzyl-N-methylamine moiety is more susceptible to oxidation than the morpholine nitrogen. nih.gov

Computational studies on the amine-oxidation mechanism of monoamine oxidase (MAO) with benzylamine substrates show that the reaction rate is influenced by substituents on the benzyl ring. researchgate.netnih.gov Electron-withdrawing groups tend to increase the reaction rate. researchgate.netnih.gov The mechanism is described as a polar nucleophilic mechanism. researchgate.netnih.gov

The cleavage of the C-N bond is a critical step in the degradation of such amines. For N,N-dialkylamines, this is often catalyzed by metalloenzymes like cytochrome P450. nih.govmdpi.com The proposed mechanisms for these enzymatic reactions include single-electron transfer (SET) followed by deprotonation, or direct hydrogen atom transfer (HAT). mdpi.com DFT studies on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 indicate that the rate-limiting step is the Cα-H activation via a HAT mechanism. rsc.orgresearchgate.net

Computational chemistry allows for the prediction of reaction products by calculating the energies of transition states and intermediates along a proposed reaction coordinate.

For the degradation of this compound, the primary predicted products would arise from N-dealkylation. Based on studies of similar compounds, the following products can be anticipated:

From N-debenzylation: 3-Morpholin-4-ylbenzaldehyde and N-methylamine.

From N-demethylation: (3-Morpholin-4-ylphenyl)methanol (if the initial hydroxylation product is stable) or 3-morpholin-4-ylbenzaldehyde (if further oxidation occurs), and formaldehyde.

DFT calculations on the degradation of substituted benzyltrimethyl ammonium cations have been used to determine the transition state barriers (ΔG≠) for different degradation pathways. For the parent BTMA⁺, the benzyl SN2 pathway has a calculated barrier of 23.3 kcal/mol, while the methyl SN2 pathway has a higher barrier of 25.1 kcal/mol at 160°C. researchgate.net The presence of electron-releasing substituents at the meta-position of the benzyl ring was found to slightly increase the degradation barrier. nrel.gov

The table below, derived from data on substituted benzyltrimethyl ammonium, illustrates how substituents on the benzyl ring can influence the activation energy for degradation. While not specific to the target compound, it provides a valuable model for predicting reactivity trends.

| Substituent Group | Position on Benzyl Ring | ΔΔG≠ (kcal/mol) |

|---|---|---|

| -NH2 | double-meta | 1.6 |

| -N(CH3)2 | double-meta | 1.6 |

| -NO2 | various | < 0 |

This table demonstrates that electron-releasing groups at the meta position can increase the stability against degradation, while electron-withdrawing groups can decrease it.

Theoretical calculations on the oxidation of benzylamine by flavin in monoamine oxidase have also been used to determine activation energies. These studies support a polar nucleophilic mechanism and have shown good correlation between calculated reaction rates and experimental data. researchgate.netnih.gov

Advanced Analytical Method Development for N Methyl N 3 Morpholin 4 Ylbenzyl Amine

Spectroscopic Techniques for Structural Elucidation and Conformational Studies

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of N-Methyl-N-(3-morpholin-4-ylbenzyl)amine. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

¹H NMR: The spectrum would show distinct signals for the aromatic protons (in the 7-8 ppm region), the two sets of morpholine (B109124) protons (-O-CH₂- and -N-CH₂-) typically around 3.7 ppm and 2.5 ppm respectively, the benzylic protons (-CH₂-) as a singlet around 3.5 ppm, and the N-methyl group (-CH₃) as a singlet around 2.3 ppm.

¹³C NMR: The spectrum would confirm the number of unique carbon atoms, with signals for the aromatic carbons, morpholine carbons, the benzylic carbon, and the N-methyl carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern. Electrospray ionization (ESI) would be a suitable technique, likely showing a strong protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. Key expected absorption bands would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O-C stretching for the morpholine ether linkage.

Conformational Studies: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, combined with computational modeling (DFT calculations), could provide insights into the preferred solution-state conformation of the molecule, particularly the rotational dynamics around the benzyl-nitrogen bond. scielo.br

| Technique | Expected Data / Observations |

|---|---|

| ¹H NMR (in CDCl₃) | δ ~7.2-7.4 ppm (m, aromatic H), δ ~6.8-7.0 ppm (m, aromatic H), δ ~3.8 ppm (t, 4H, -OCH₂-), δ ~3.2 ppm (s, 2H, Ar-CH₂-N), δ ~3.1 ppm (t, 4H, -NCH₂-), δ ~2.4 ppm (s, 3H, N-CH₃) |

| ¹³C NMR (in CDCl₃) | δ ~151 (Ar-C), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~115-120 (Ar-CH), δ ~67 (-OCH₂-), δ ~62 (Ar-CH₂-N), δ ~49 (-NCH₂-), δ ~42 (N-CH₃) |

| Mass Spec. (ESI+) | Predicted [M+H]⁺ at m/z 221.16 |

| FT-IR (cm⁻¹) | ~3050 (Aromatic C-H str.), ~2950, 2850 (Aliphatic C-H str.), ~1600, 1500 (Aromatic C=C str.), ~1115 (C-O-C str.) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the N-methyl protons, and the morpholine ring protons. The substitution pattern on the benzene (B151609) ring (meta) will influence the splitting patterns and chemical shifts of the aromatic protons. Protons on the morpholine ring adjacent to the nitrogen and oxygen atoms will exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts of the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the morpholine carbons can be predicted based on the known effects of the substituents. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure.

Illustrative ¹H and ¹³C NMR Data: The following tables present hypothetical but chemically plausible NMR data for this compound, predicted based on its structure and typical chemical shifts for similar functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.25 | t | 1H | Aromatic C-H (Position 5) |

| ~6.85 | d | 1H | Aromatic C-H |

| ~6.80 | d | 1H | Aromatic C-H |

| ~6.75 | s | 1H | Aromatic C-H |

| ~3.88 | t | 4H | Morpholine (-O-CH₂-) |

| ~3.50 | s | 2H | Benzyl (B1604629) (-N-CH₂-Ar) |

| ~3.15 | t | 4H | Morpholine (-N-CH₂-) |

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~151.5 | Aromatic C-N (Morpholine) |

| ~139.0 | Aromatic C-CH₂ |

| ~129.5 | Aromatic C-H |

| ~119.0 | Aromatic C-H |

| ~116.0 | Aromatic C-H |

| ~115.0 | Aromatic C-H |

| ~67.0 | Morpholine (-O-CH₂) |

| ~62.0 | Benzyl (-N-CH₂-Ar) |

| ~49.5 | Morpholine (-N-CH₂) |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₁₂H₁₈N₂O).

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by Electron Ionization - EI) provides valuable structural information. Key fragmentation pathways for this molecule are expected to involve the cleavage of the benzylic bond and fragmentations within the morpholine ring. The most characteristic fragmentation would likely be the α-cleavage of the C-C bond between the benzyl group and the nitrogen atom, leading to the formation of a stable tropylium-like ion or a morpholinobenzyl cation.

Illustrative Mass Spectrometry Fragmentation Data:

Table 3: Predicted Key Mass Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 206 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 176 | [M - CH₂O]⁺ | Loss of formaldehyde (B43269) from morpholine ring |

| 120 | [C₇H₆N-CH₂]⁺ | Benzylic cleavage, formation of morpholinobenzyl fragment |

| 100 | [C₅H₁₀NO]⁺ | Fragmentation yielding N-methylmorpholinium-like ion |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion from benzylic cleavage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nist.gov These techniques are complementary and provide a characteristic molecular fingerprint. Key vibrational modes include C-H stretching from the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching from the morpholine ether linkage. researchgate.net Since this is a tertiary amine, no N-H stretching bands are expected. nist.gov These methods are also highly sensitive to the solid-state form of the compound, making them valuable tools for studying polymorphism.

Illustrative Vibrational Spectroscopy Data:

Table 4: Predicted Characteristic IR/Raman Bands

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2980-2800 | Aliphatic C-H Stretch (CH₃, CH₂) | IR, Raman |

| ~1600, ~1500 | Aromatic C=C Ring Stretch | IR, Raman |

| 1350-1250 | Aromatic Amine C-N Stretch | IR |

| 1250–1020 | Aliphatic Amine C-N Stretch | IR |

Method Validation Parameters for this compound Analysis

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. asianpubs.org For the analysis of this compound, validation would be performed according to the International Council for Harmonisation (ICH) guidelines. rsc.orgscbt.com

Linearity and Range of Analytical Methods

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. asianpubs.orgrsc.org The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. scbt.com For an assay of this compound, the range is typically 80% to 120% of the test concentration. asianpubs.org

Illustrative Linearity Data for a HPLC-UV Assay:

Table 5: Example Linearity Study Results

| Concentration (% of Target) | Concentration (µg/mL) | Instrument Response (Area Units) |

|---|---|---|

| 80% | 80 | 481000 |

| 90% | 90 | 540500 |

| 100% | 100 | 599800 |

| 110% | 110 | 661000 |

| 120% | 120 | 720500 |

| Statistical Analysis | ||

| Correlation Coefficient (r²) | > 0.999 |

| Y-intercept | Close to zero | |

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gentaur.com It is typically expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). scbt.com

Accuracy is the closeness of the test results obtained by the method to the true value. gentaur.com It is often determined by analyzing samples with known concentrations (e.g., spiked placebo) and is expressed as the percent recovery. scbt.com

Illustrative Precision and Accuracy Data:

Table 6: Example Precision and Accuracy Results

| Concentration Level | % Recovery (Accuracy) | Repeatability (%RSD) | Intermediate Precision (%RSD) |

|---|---|---|---|

| 80% (n=3) | 99.5% | 0.8% | 1.2% |

| 100% (n=3) | 100.2% | 0.6% | 1.0% |

| 120% (n=3) | 99.8% | 0.7% | 1.1% |

| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% | ≤ 2.0% |

Specificity and Robustness of Developed Methods

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. asianpubs.orgrsc.org For a chromatographic method, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks and by performing forced degradation studies.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scbt.com This provides an indication of its reliability during normal usage. asianpubs.org Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate for an HPLC method.

Illustrative Robustness Study Parameters:

Table 7: Example Robustness Parameters for HPLC Method

| Parameter | Standard Condition | Variation |

|---|---|---|

| Mobile Phase Organic Content | 50% Acetonitrile | 48% and 52% |

| Column Temperature | 30°C | 28°C and 32°C |

| Flow Rate | 1.0 mL/min | 0.9 mL/min and 1.1 mL/min |

The analytical method is considered robust if the results (e.g., assay value, retention time) remain within acceptable criteria despite these small changes.

Environmental Chemistry and Degradation Pathways of N Methyl N 3 Morpholin 4 Ylbenzyl Amine

Degradation Kinetics and Mechanisms in Environmental Matrices

Thermal Degradation Processes and Products

The thermal degradation of N-Methyl-N-(3-morpholin-4-ylbenzyl)amine is a complex process anticipated to involve the decomposition of both the morpholine (B109124) and the N-methylbenzylamine moieties. In the absence of oxygen, morpholine decomposes at elevated temperatures and pressures. wikipedia.org Studies on the thermal degradation of morpholine in aqueous solutions, particularly under conditions relevant to industrial steam systems, have identified several breakdown products. iaea.org These products suggest a reaction scheme involving ring cleavage and further decomposition.

During a fire or under conditions of combustion, the N-methylbenzylamine portion of the molecule is expected to generate irritating and highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). chemicalbook.com The pyrolysis of benzylamines involves the cleavage of the C-N bond. acs.org For N-methylbenzylamine, thermal decomposition can also be initiated by avoiding impact, friction, heat, sparks, and electrostatic charges. alkylamines.com

The following table summarizes the potential thermal degradation products based on studies of its constituent parts.

| Precursor Moiety | Degradation Product | Reference |

|---|---|---|

| Morpholine | 2-(2-aminoethoxy) ethanol | iaea.org |

| Ethanolamine | iaea.org | |

| Ammonia (B1221849) | iaea.org | |

| Methylamine (B109427) | iaea.org | |

| Ethylamine | iaea.org | |

| Ethylene glycol | iaea.org | |

| Glycolic acid | iaea.org | |

| Acetic acid | iaea.org | |

| N-Methylbenzylamine | Nitrogen oxides (NOx) | chemicalbook.com |

| Carbon monoxide (CO) | chemicalbook.com | |

| Carbon dioxide (CO2) | chemicalbook.com |

Biodegradation Studies of this compound

The biodegradation of this compound is expected to proceed through the microbial breakdown of its morpholine and N-methylbenzylamine components. Morpholine itself is a biodegradable compound, with several bacterial strains, particularly of the genus Mycobacterium, capable of using it as a sole source of carbon, nitrogen, and energy. nih.govsci-hub.se Similarly, monocyclic aromatic amines like benzylamine (B48309) and its N-methylated derivatives are susceptible to microbial degradation. nih.govresearchgate.net

Microbial Degradation Mechanisms

The microbial degradation of the morpholine ring is an inducible process, primarily initiated by the cleavage of the C-N bond. nih.govsci-hub.se This initial step is a critical part of the metabolic pathway. For the N-methylbenzylamine portion, biodegradation generally involves the release of ammonia. nih.gov The degradation can proceed through N-dealkylation, where the methyl group is removed, or through pathways that lead to the formation of intermediates like benzoic acid. researchgate.netrsc.org The biological degradation of benzylamine can result in the formation of benzaldehyde (B42025). wikipedia.org Methylated amines are known to be metabolized by a variety of marine microbes, serving as sources of carbon and nitrogen. caister.comcaister.com

Role of Specific Enzymes (e.g., Cytochrome P-450) in Morpholine Ring Cleavage

Cytochrome P450 (CYP450) enzymes play a crucial role in the initial stages of morpholine biodegradation. nih.gov Spectrophotometric analyses and inhibition studies using metyrapone, a specific inhibitor of cytochrome P-450, have confirmed the involvement of these enzymes in the cleavage of the C-N bond of the morpholine ring in Mycobacterium strains. nih.govnih.govnih.gov The CYP450 system is a large family of enzymes responsible for the metabolism of a wide range of compounds, including many drugs, through oxidative reactions. openanesthesia.org

Furthermore, cytochrome P450 enzymes are also implicated in the metabolism of the N-methylbenzylamine moiety. These enzymes catalyze the oxidative N-debenzylation and N-demethylation of N-benzyl-N-substituted benzylamines. researchgate.netnih.gov The mechanism can involve hydrogen atom transfer, leading to the formation of carbinolamine intermediates which then break down to yield the dealkylated products. nih.govnih.gov The metabolic fate of many drugs containing a morpholine ring involves oxidation by CYP3A4, leading to ring-opening. sci-hub.sethieme-connect.com

Identification of Microbial Metabolites

The biodegradation of the morpholine ring by Mycobacterium species has been shown to produce several identifiable intermediates. The primary metabolites resulting from the initial ring cleavage are 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.gov These intermediates are subsequently mineralized by the bacteria. nih.gov

For the N-methylbenzylamine portion, microbial degradation can lead to a variety of metabolites. Studies on the degradation of N,N-dimethylbenzylamine have identified N-methylbenzylamine and benzoic acid as metabolites. researchgate.net The degradation of benzylamines during chlorination processes, which can mimic some oxidative biological pathways, results in the formation of benzaldehyde and lower-order amines like monomethylamine. rsc.org

The following table summarizes the identified microbial metabolites from the degradation of the constituent parts of this compound.

| Precursor Moiety | Metabolite | Degrading Organism/Process | Reference |

|---|---|---|---|

| Morpholine | 2-(2-aminoethoxy)acetate | Mycobacterium sp. strain RP1 | nih.gov |

| Glycolate | Mycobacterium sp. strain RP1 | nih.gov | |

| N-Methylbenzylamine | N-Benzylmethylamine | Anaerobic biological reactors | researchgate.net |

| Benzoic acid | Anaerobic biological reactors | researchgate.net | |

| Benzaldehyde | Chlorination | rsc.org |

Assessment of Degradation Product Formation and Transformation

The degradation of this compound can lead to the formation of transformation products of environmental concern, notably N-nitrosamines and N-nitramines. These compounds can be formed from the amine precursors under specific environmental conditions.

Formation of N-Nitrosamines and N-Nitramines from Amine Precursors

This compound is a tertiary amine, and as such, it can be a precursor to the formation of N-nitrosamines. The formation of N-nitrosamines typically occurs from the reaction of secondary or tertiary amines with nitrosating agents like nitrite (B80452) (NO2-), particularly under acidic conditions. nih.gov Tertiary amines can undergo dealkylative nitrosation to form a secondary nitrosamine (B1359907). nih.govusp.org For instance, the reaction of morpholine, a secondary amine, with peroxynitrite can form both N-nitrosomorpholine and N-nitromorpholine. nih.gov The formation of N-nitrosomorpholine is favored at alkaline pH, while nitromorpholine formation is more optimal at a pH of 8.5. nih.govjohnshopkins.edu

The reaction of tertiary amines with nitrous acid can also lead to dealkylation, forming a carbonyl compound and a secondary nitrosamine. researchgate.net The rate of nitrosamine formation from tertiary amines is generally slower than from secondary amines. thieme-connect.com The presence of nitrite and conditions such as temperature and pH significantly influence the rate of these reactions. acs.org For example, N,N-dimethylbenzylamine has been shown to form the potent carcinogen N-nitrosodimethylamine (NDMA) during chloramination of water. rsc.org Therefore, it is plausible that this compound could undergo dealkylation and subsequent nitrosation to form N-nitrosomethylbenzylamine or nitrosated morpholine derivatives.

N-nitramines can also be formed from amine precursors. The reaction of morpholine with peroxynitrite has been shown to yield N-nitromorpholine. nih.gov The formation of nitramines from primary amines is also a known, though less common, process. cranfield.ac.uk While less studied than nitrosamines, nitramines are of concern due to their potential persistence in the environment. nih.govccsnorway.com The biosynthesis of nitramine natural products has been identified in some bacteria, involving enzymatic oxidation of hydrazine (B178648) intermediates by enzymes such as non-heme diiron N-oxygenase and cytochrome P450. nih.gov

Other Aldehyde and Ketone By-products of Degradation

The degradation of the N-methyl-N-benzylamine portion of the molecule is anticipated to yield both formaldehyde (B43269) and benzaldehyde derivatives. For instance, studies on the chlorination of N,N-dimethylbenzylamine, a structurally similar compound, have demonstrated the formation of formaldehyde and benzaldehyde. rsc.org This occurs through a dominant reaction pathway involving chlorine transfer to the nitrogen atom, followed by the elimination of hydrochloric acid to form an imine, which is then hydrolyzed to an aldehyde and a lower-order amine. rsc.org Specifically, elimination between the benzyl (B1604629) nitrogen and the methyl group leads to formaldehyde and N-methylbenzylamine, while elimination between the nitrogen and the benzyl group results in benzaldehyde and dimethylamine. rsc.org

Similarly, the morpholine ring is also susceptible to oxidative degradation, which can result in the formation of formaldehyde. The ozonation of morpholine has been shown to produce formaldehyde through a mechanism that involves the formation of a C-centered radical, followed by the addition of oxygen and subsequent hydrolysis. researchgate.net

Based on these analogous reactions, the degradation of this compound is expected to produce a variety of aldehyde and ketone by-products. The specific nature of these by-products will be influenced by the degradation process (e.g., ozonation, photolysis, biodegradation) and the environmental conditions.

Expected Aldehyde and Ketone Degradation By-products:

| Parent Compound Moiety | Degradation Process | Potential Aldehyde/Ketone By-products | Reference |

| N-Methyl-N-benzylamine | Chlorination, Ozonation, Photodegradation | Formaldehyde, 3-morpholin-4-ylbenzaldehyde | rsc.org |

| Morpholine | Ozonation, Biodegradation | Formaldehyde | researchgate.netethz.ch |

It is important to note that further research is required to definitively identify and quantify the full range of aldehyde and ketone by-products resulting from the environmental degradation of this compound.

Modeling Environmental Persistence and Transformation of this compound

Modeling the environmental persistence and transformation of chemical compounds is a critical component of environmental risk assessment. For this compound, a comprehensive modeling approach would integrate its physicochemical properties with various environmental degradation pathways to predict its fate and transport in different environmental compartments. While specific models for this compound are not detailed in the available literature, established modeling frameworks can be applied.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are valuable tools for predicting the environmental fate of chemicals when experimental data are limited. europa.eu These models correlate the structural and physicochemical properties of a molecule with its environmental behavior, such as biodegradability and persistence. europa.eu For this compound, QSAR models could be employed to estimate key parameters like its half-life in soil, water, and sediment, as well as its potential for bioaccumulation. The presence of tertiary and aromatic amine groups, as well as the morpholine ring, are structural features that would be considered in these models to predict their influence on biodegradation rates. europa.eu

Multimedia Environmental Fate Models:

The application of such models to this compound would involve:

Data Input: Gathering or estimating the physicochemical properties of the compound.

Degradation Rate Estimation: Using QSAR or data from analogous compounds to estimate degradation rates (e.g., biodegradation, hydrolysis, photolysis) in various environmental compartments.

Key Parameters for Modeling the Environmental Fate of this compound:

| Parameter | Description | Importance for Modeling |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Influences its mobility in aquatic systems and its availability for biodegradation. |

| Vapor Pressure | The pressure exerted by the vapor of the compound in equilibrium with its solid or liquid phase. | Determines its potential for volatilization into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration of the compound in octanol (B41247) to its concentration in water at equilibrium. | Indicates its potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. |

| Soil and Sediment Adsorption Coefficient (Koc) | The ratio of the amount of the compound adsorbed per unit weight of organic carbon in the soil or sediment to the concentration of the compound in the solution at equilibrium. | Governs its mobility in soil and its partitioning between the water column and sediment. |

| Biodegradation Rate | The rate at which the compound is broken down by microorganisms. | A key factor determining its persistence in soil and water. |

| Photodegradation Rate | The rate at which the compound is broken down by sunlight. | Important for its persistence in the atmosphere and surface waters. |

| Hydrolysis Rate | The rate at which the compound reacts with water. | Can be a significant degradation pathway for certain functional groups. |

The accuracy of environmental fate models for this compound would be greatly enhanced by the availability of experimentally determined values for these parameters. In their absence, estimation methods and data from structurally similar compounds provide a valuable starting point for assessing its environmental persistence and transformation.

Potential Applications and Industrial Utility of N Methyl N 3 Morpholin 4 Ylbenzyl Amine in Non Biological Systems

Role as a Chemical Intermediate in Complex Molecule Synthesis

N-Methyl-N-(3-morpholin-4-ylbenzyl)amine is a difunctional molecule incorporating a secondary benzylamine (B48309) and a tertiary morpholine (B109124) moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of specialty chemicals and advanced organic scaffolds.

Precursor for Specialty Chemicals

The reactivity of the N-methylbenzylamine portion of the molecule allows for its use as a precursor in the synthesis of a variety of specialty chemicals. The secondary amine can undergo a range of chemical transformations, including N-alkylation, acylation, and arylation, to introduce additional functional groups and build molecular complexity. For instance, N-methylbenzylamine and its derivatives are utilized in the production of dyes and as catalytic agents. chemicalbook.comchemdad.com The benzyl (B1604629) group itself can be a target for modification, although its removal (debenzylation) is a common strategy to unmask a primary or secondary amine, a technique frequently employed in multi-step organic synthesis. semanticscholar.org

The morpholine ring, a common heterocycle in various chemical products, imparts specific physicochemical properties such as improved solubility and metabolic stability in certain contexts. researchgate.netacs.orgnih.gov The presence of the morpholine group can influence the properties of the final specialty chemical, making this compound a desirable starting material for compounds where these characteristics are advantageous. The synthesis of various morpholine derivatives is a subject of ongoing research, highlighting the importance of this structural motif in chemical synthesis. e3s-conferences.orgacs.org

Building Block for Advanced Organic Scaffolds

In the construction of advanced organic scaffolds, this compound serves as a versatile building block. The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The dual functionality of this compound allows for its incorporation into larger, more intricate molecular architectures. For example, the N-methylamino group can be used as a handle for further chemical elaboration, while the morpholine-substituted phenyl ring provides a rigid core structure.

The synthesis of complex molecules often relies on the use of such bifunctional building blocks. N-methylbenzylamine itself is a key component in the synthesis of various organic compounds, including those with specific stereochemistry. orgsyn.org Furthermore, morpholine and piperazine (B1678402) rings are considered "privileged" scaffolds in medicinal chemistry due to their favorable properties and are often incorporated into complex molecular designs. acs.org The de novo synthesis of these heterocyclic rings is an active area of research, underscoring the value of molecules that already contain these motifs. acs.org The combination of the benzylamine and morpholine units in a single molecule provides a pre-organized scaffold that can be further functionalized to create diverse libraries of compounds for various applications.

Exploration in Materials Science

The unique electronic and structural features of this compound suggest its potential for exploration in the field of materials science. The presence of both electron-donating (morpholine) and potentially reactive (benzylamine) groups makes it an interesting candidate for the development of new materials with specific catalytic, polymeric, or electronic properties.

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms in both the morpholine ring and the N-methylamino group can act as electron-pair donors, making this compound a potential ligand for metal ions. In coordination chemistry, ligands bind to a central metal atom to form a coordination complex. The properties and reactivity of these complexes are highly dependent on the nature of the ligands.